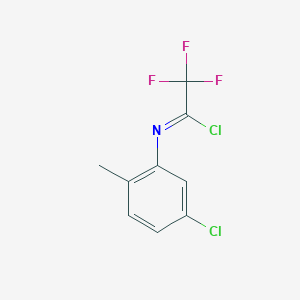
N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride: is an organic compound characterized by the presence of a trifluoroacetimidoyl group attached to a chlorinated methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 5-chloro-2-methylphenylamine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding addition products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include substituted amides, esters, or thioesters.
Addition Products: The addition of nucleophiles results in the formation of corresponding adducts.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is used as a reagent in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to form stable adducts with biological molecules makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism by which N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride exerts its effects involves the interaction of its functional groups with target molecules. The trifluoroacetimidoyl group can form strong bonds with nucleophiles, leading to the formation of stable adducts. This interaction can modulate the activity of biological molecules and pathways, making it useful in drug design.
Vergleich Mit ähnlichen Verbindungen
- N-(5-Chloro-2-methylphenyl)-benzenesulfonamide
- N-(5-Chloro-2-methylphenyl)-phthalamic acid
- N-(5-Chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide
Comparison: Compared to similar compounds, N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring strong and stable interactions with nucleophiles.
Eigenschaften
Molekularformel |
C9H6Cl2F3N |
|---|---|
Molekulargewicht |
256.05 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H6Cl2F3N/c1-5-2-3-6(10)4-7(5)15-8(11)9(12,13)14/h2-4H,1H3 |
InChI-Schlüssel |
OOUUOQQEGITKMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)
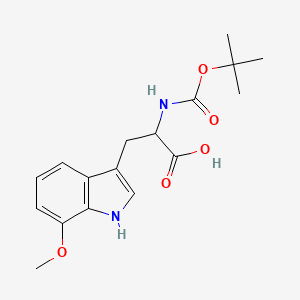
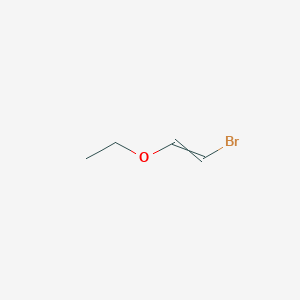
![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)
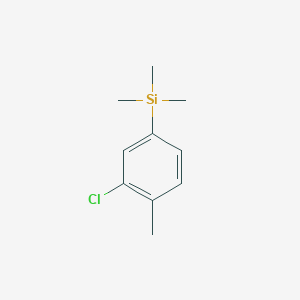
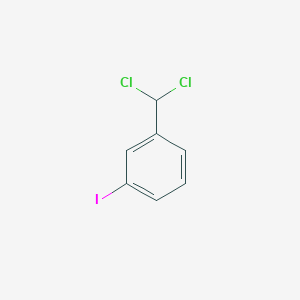


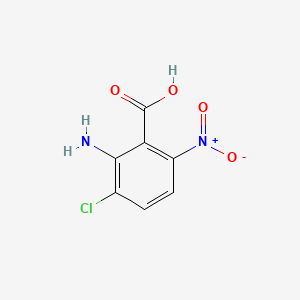
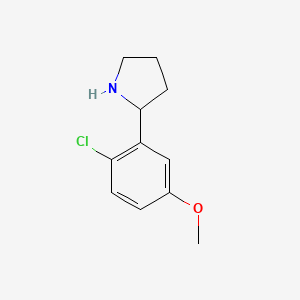


![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
